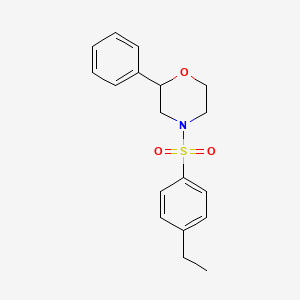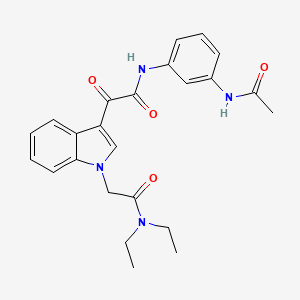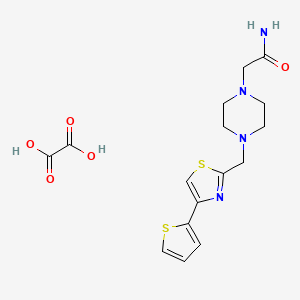![molecular formula C11H16ClF2NO2 B2493759 2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride CAS No. 2460750-05-2](/img/structure/B2493759.png)
2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar spirocyclic compounds often involves complex routes including the utilization of homopropargylic alcohols obtained from the opening of epoxides, followed by alkyne carboxylation and subsequent manipulations to construct the spiroacetal rings. For instance, Schwartz et al. (2005) describe a flexible synthesis approach for enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes, which could be analogous to the synthesis of 2-amino-8,8-difluorodispiro[3.1.36.14]decane compounds (Schwartz, Hayes, Kitching, & De Voss, 2005).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds can be intricate, with the presence of multiple rings leading to unique stereochemical configurations. Tsai, Su, and Lin (2008) detailed the structure of a 1,4-dioxaspiro[4.5]decane skeleton, which provides insight into the ring conformations and stereochemical aspects of similar spirocyclic compounds (Tsai, Su, & Lin, 2008).
Chemical Reactions and Properties
Spirocyclic compounds can undergo a variety of chemical reactions due to their reactive functional groups. For example, selective fluorination reactions have been studied, such as those described by Sharts et al. (1979), which could provide insights into the reactivity of difluorinated spiro compounds (Sharts, McKee, Steed, Shellhamer, Greeley, Green, & Sprague, 1979).
Physical Properties Analysis
The physical properties of spirocyclic and difluorinated compounds are influenced by their molecular structure. Investigations into the conformational aspects and the impact of substituents on the physical properties are crucial for understanding their behavior and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and interactions with other molecules, are essential for the application of these compounds in synthesis and material science. Studies like those on the reactivity and stereochemical properties of thiazolidine derivatives offer valuable information on the chemical behavior of structurally complex compounds (Pellegrini, Refouvelet, Rouland, Robert, & Bachet, 1997).
科学的研究の応用
1. Synthesis and Structure Analysis
- Synthesis of α-Hydroxyalkanoic Acids : The compound is used in the synthesis of α-hydroxyalkanoic acids, with a focus on 1,4-dioxaspiro[4.5]decane skeleton, emphasizing its role in asymmetric synthesis (Tsai, Su, & Lin, 2008).
- Exploring Supramolecular Arrangements : The research on cyclohexane-5-spirohydantoin derivatives, including similar compounds, demonstrates their application in understanding molecular and crystal structures. This aids in the study of supramolecular arrangements and their impacts (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
2. Chemical Reactivity and Decomposition
- Study of Chemical Decomposition : Certain derivatives, such as 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, have been studied for their reactivity and decomposition under physiological conditions. This research contributes to understanding the chemical behavior of similar compounds (Liu, Wang, Ruszczycky, Chen, Li, Murakami, & Liu, 2015).
3. Pharmaceutical Applications
- Anticonvulsant Potential : Research on 6,9-diazaspiro[4.5]decane derivatives, which are structurally related, has revealed their anticonvulsant potential. Such studies are crucial for developing new pharmaceutical agents (Aboul-Enein, El-Azzouny, Attia, Maklad, Aboutabl, Ragab, & Abd El-Hamid, 2014).
4. Material Science and Chemistry
- Electrochemical Fluorination : The electrochemical fluorination of esters derived from structurally similar compounds has been investigated, highlighting its importance in the field of material science and fluorine chemistry (Takashi, Tamura, & Sekiya, 2005).
Safety and Hazards
特性
IUPAC Name |
2-amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2.ClH/c12-11(13)5-9(6-11)1-8(2-9)3-10(14,4-8)7(15)16;/h1-6,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKPIHWGOIUARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC13CC(C3)(F)F)CC(C2)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2493679.png)
![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)



![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)


![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)
![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2493698.png)
